molecular formula C15H14Cl3N3O B13779015 4(3H)-Quinazolinone, 3-(((4-chlorophenyl)amino)methyl)-, dihydrochloride CAS No. 75159-48-7

4(3H)-Quinazolinone, 3-(((4-chlorophenyl)amino)methyl)-, dihydrochloride

Cat. No.: B13779015
CAS No.: 75159-48-7
M. Wt: 358.6 g/mol
InChI Key: COQVMNZYVGQDMD-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(((4-chlorophenyl)amino)methyl)-, dihydrochloride is a chemical compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinazolinone core with a 4-chlorophenyl group and an amino methyl substituent, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(((4-chlorophenyl)amino)methyl)-, dihydrochloride typically involves the reaction of 4-chloroaniline with formamide to form the quinazolinone core. This is followed by the introduction of the amino methyl group through a Mannich reaction, which involves formaldehyde and a secondary amine. The final product is then converted to its dihydrochloride salt form through treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(((4-chlorophenyl)amino)methyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the substituents, leading to different analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

4(3H)-Quinazolinone, 3-(((4-chlorophenyl)amino)methyl)-, dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It shows promise in drug discovery, particularly for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(((4-chlorophenyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Its effects on cellular processes are mediated through pathways involving signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: This compound shares a similar quinazolinone core but with different substituents, leading to distinct biological activities.

    3-(((4-Chlorophenyl)imino)methyl)phenol: Another related compound with a similar structure but different functional groups.

Uniqueness

4(3H)-Quinazolinone, 3-(((4-chlorophenyl)amino)methyl)-, dihydrochloride is unique due to its specific substituents, which confer unique biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential in diverse scientific applications make it a valuable compound for research and development.

Properties

CAS No.

75159-48-7

Molecular Formula

C15H14Cl3N3O

Molecular Weight

358.6 g/mol

IUPAC Name

3-[(4-chloroanilino)methyl]quinazolin-4-one;dihydrochloride

InChI

InChI=1S/C15H12ClN3O.2ClH/c16-11-5-7-12(8-6-11)17-9-19-10-18-14-4-2-1-3-13(14)15(19)20;;/h1-8,10,17H,9H2;2*1H

InChI Key

COQVMNZYVGQDMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CNC3=CC=C(C=C3)Cl.Cl.Cl

Origin of Product

United States

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